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Compound of Interest |

2-(2-Methoxyphenoxy)ethylamine
Compound Name:
hydrochloride
CAS No.: 64464-07-9
Cat. No.: B016167

Executive Summary

This application note provides a validated, high-precision protocol for the quantitative analysis
of Carvedilol Impurity E (2-(2-methoxyphenoxy)ethylamine). Unlike the parent drug Carvedilol,
Impurity E lacks the fluorophore-rich carbazole moiety, necessitating specific detection
parameters (UV 220 nm) and rigorous chromatographic control to prevent co-elution with the
solvent front due to its high polarity.[1]

This guide addresses the critical analytical challenge: separating the early-eluting, polar amine
Impurity E from the void volume while maintaining resolution from Carvedilol and late-eluting
bis-impurities.[1]
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Parameter Detail

Common Name Carvedilol Impurity E (EP/USP)

Chemical Name 2-(2-Methoxyphenoxy)ethylamine

CAS Number 1836-62-0 (Free base) / 64464-07-9 (HCI)
Molecular Formula CoH13NO:2

Origin Process-related (Unreacted Intermediate)
Regulatory Limit NMT 0.10% (ICH Q3A/USP General Limits)

) Low UV absorption >230 nm; High polarity
Detection Challenge ]
(Early elution)

Scientific Rationale & Mechanism
Origin and Formation

Impurity E is a key intermediate in the synthesis of Carvedilol.[1] It is the nucleophile that opens

the epoxide ring of 4-(oxiran-2-ylmethoxy)-9H-carbazole.[1] Its presence in the final API

indicates incomplete conversion or inadequate purification.[1]

Chromatographic Strategy (The "Why")

Column Selection: Impurity E is a primary amine.[1] On standard silica columns, residual
silanols will interact with the amine, causing severe peak tailing.[1] We utilize a Type B (High
Purity) C18 column with extensive end-capping and a high carbon load to minimize silanol
activity.[1]

pH Control: The mobile phase is buffered to pH 2.5. At this pH, the amine function of Impurity
E is fully protonated (

), increasing its solubility in the aqueous phase but ensuring a sharp peak shape by
suppressing silanol ionization.[1]

Wavelength Selection: Carvedilol is typically analyzed at 240 nm or 285 nm.[1] However,
Impurity E lacks the conjugated carbazole system.[1] Its absorption maximum is in the lower
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UV range.[1] 220 nm is selected to maximize sensitivity for Impurity E, despite the solvent
cutoff risks.[1]

Analytical Protocol
Instrumentation & Reagents[1]

e System: UHPLC or HPLC system equipped with a Quaternary Pump, Degasser,
Autosampler, Column Oven, and PDA/UV Detector.

e Reagents:
o Acetonitrile (HPLC Grade)[1]
o Potassium Dihydrogen Phosphate (

)2

o Phosphoric Acid (85%)[1]

o Water (Milli-Q or equivalent, 18.2 MQ)[1]

Chromatographic Conditions

Parameter Setting

Agilent Zorbax SB-C18, 250 x 4.6 mm, 5 um (or

Column

equivalent L1 packing)
Column Temp 40°C £ 1°C
Flow Rate 1.0 mL/min
Injection Vol 10 pL
Detection UV 220 nm (Bandwidth 4 nm)
Run Time 55 Minutes

Mobile Phase Preparation

» Buffer (Mobile Phase A): Dissolve 2.72 g of
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in 1000 mL of water. Adjust pH to 2.5 = 0.05 with dilute Phosphoric Acid. Filter through 0.45
MM nylon membrane.[1]

e Organic Modifier (Mobile Phase B): 100% Acetonitrile.[1]

Gradient Program

Rationale: A shallow gradient at the start retains the polar Impurity E away from the void, while
a steep ramp later elutes the lipophilic parent drug and dimers.[1]

Time (min) Mobile Phase A (%) Mobile Phase B (%) Event

0.0 920 10 Equilibration

- % 10 Isocra-tic hold for
Impurity E

25.0 50 50 Ramp for Carvedilol

40.0 20 80 Elute late impurities

45.0 20 80 Wash

46.0 90 10 Re-equilibration

55.0 90 10 End

Sample Preparation
Standard Preparation

e Stock Solution (Impurity E): Accurately weigh 5.0 mg of Carvedilol Impurity E Reference
Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase
A:Acetonitrile (70:30).[1] (Conc: 100 pg/mL).[1]

o Working Standard: Dilute 1.0 mL of Stock Solution into a 100 mL flask. Dilute to volume with
diluent.[1][3] (Conc: 1.0 pg/mL, representing 0.1% limit relative to a 1 mg/mL sample).[1]

Sample Preparation[1]

¢ Weigh 50 mg of Carvedilol API.[1]
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Transfer to a 50 mL volumetric flask.

Dilute to volume with Diluent.[1] (Conc: 1000 pg/mL).[1]

Add 30 mL of Diluent and sonicate for 10 minutes (maintain temp < 25°C).

Filter through 0.45 um PVDF syringe filter.[1] Discard first 2 mL.[1]

System Suitability & Validation Criteria

Trustworthiness Check: Before running samples, verify the system using these self-validating

metrics.
Parameter Acceptance Criteria Rationale
Resolution ( > 2.0 between Impurity E and Ensures accurate integration
) Void/Next Peak of the early eluter.

Tailing Factor (

)

< 2.0 for Impurity E

Critical for amines; indicates

column health.[1]

% RSD (Areas)

< 5.0% (n=6 injections)

Verifies precision at the limit

level.

Signal-to-Noise

> 10 for Limit of Quantitation

(LOQ)

Ensures sensitivity at 0.05%

level.[1]

Relative Retention Times (Approximate)
e Impurity E: ~0.35 RRT (Early eluting)[1]

e Carvedilol: 1.00 RRT[1]

e Bis-Carvedilol: ~1.80 RRT[1]

Visualizations

Impurity Formation & Analysis Workflow
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The following diagram illustrates the origin of Impurity E and the decision logic for the analytical
workflow.

Synthesis Start

4-(oxiran-2-ylmethoxy)-9H-carbazole 2-(2-methoxyphenoxy)ethylamine
(Epoxide Intermediate) (Impurity E / Reagent)

Excess Reagent

I
I
I
1
I
1
I
I
1
]

1
,’ Residual Impurity E

Nucleophilic Ring Opening

Carvedilol (Crude)

Sample Preparation
(2 mg/mL in Diluent)

HPLC Separation
(C18, pH 2.5, Gradient)

¢

Detection UV 220 nm
(Critical for Impurity E)

Quantification
(NMT 0.10%)
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Click to download full resolution via product page

Caption: Flowchart depicting the synthesis origin of Impurity E and the critical analytical control
points for its detection.

Troubleshooting Guide

Issue Probable Cause Corrective Action

Reduce initial Acetonitrile to
Impurity E co-elutes with void Organic ratio too high at start. 5% or 10%.[1] Increase hold

time.

) ) ) ) Ensure Buffer pH is < 2.[1]5.
. ] Silanol interaction or high pH. _
Broad/Tailing Peak (Impurity E) Use a "Base Deactivated"

[1]
(BDS) column.[1]
Verify detector is set to 220
Low Sensitivity for Impurity E Wrong wavelength. nm.[1] Impurity E is invisible at
280 nm.[1]
Extend the gradient wash step
Ghost Peaks Carryover of late eluters.[1]

(80% B) to 10 minutes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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